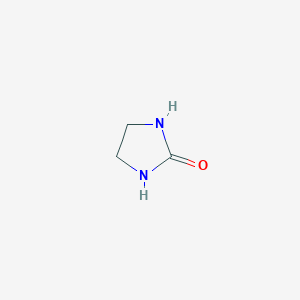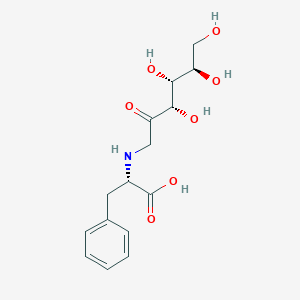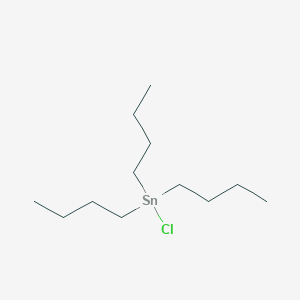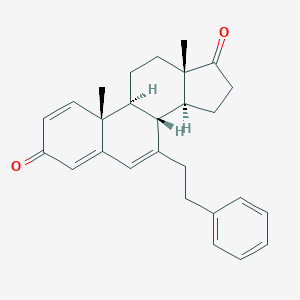
7-Phenethyl-1,4,6-androstatriene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Phenethyl-1,4,6-androstatriene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research.
作用机制
ATD works by inhibiting the enzyme aromatase, which is responsible for converting androgens into estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body, leading to an increase in testosterone levels. This mechanism of action makes ATD a potent anti-estrogenic agent.
生化和生理效应
ATD has been shown to have various biochemical and physiological effects, including an increase in testosterone levels, a decrease in estrogen levels, and a reduction in body fat. It has also been shown to improve muscle strength and endurance.
实验室实验的优点和局限性
ATD has several advantages for lab experiments, including its ability to inhibit aromatase activity and its potency as an anti-estrogenic agent. However, its limitations include its potential toxicity and its effects on other physiological processes, which may complicate the interpretation of results.
未来方向
There are several potential future directions for research on ATD, including its potential therapeutic applications in cancer treatment, male contraception, and hormone replacement therapy. Additionally, further research is needed to investigate the long-term effects of ATD on various physiological processes and its potential toxicity.
In conclusion, ATD is a potent aromatase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and its long-term effects on the body.
合成方法
ATD can be synthesized using various methods, including the oxidation of androstenedione and the reduction of 1,4,6-androstatriene-3,17-dione. The most commonly used method involves the oxidation of androstenedione using chromium trioxide and pyridine.
科学研究应用
ATD has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, male contraception, and hormone replacement therapy. It has also been used in research to investigate the role of aromatase in various physiological processes.
属性
CAS 编号 |
131802-67-0 |
|---|---|
产品名称 |
7-Phenethyl-1,4,6-androstatriene-3,17-dione |
分子式 |
C27H30O2 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7-(2-phenylethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C27H30O2/c1-26-14-12-21(28)17-20(26)16-19(9-8-18-6-4-3-5-7-18)25-22-10-11-24(29)27(22,2)15-13-23(25)26/h3-7,12,14,16-17,22-23,25H,8-11,13,15H2,1-2H3/t22-,23-,25-,26-,27-/m0/s1 |
InChI 键 |
KAZZIVRRZAPNCV-CVSNDOPFSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CCC5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5 |
规范 SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5 |
同义词 |
7-PEATDO 7-phenethyl-1,4,6-androstatriene-3,17-dione 7-phenethylandrosta-1,4,6-triene-3,17-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
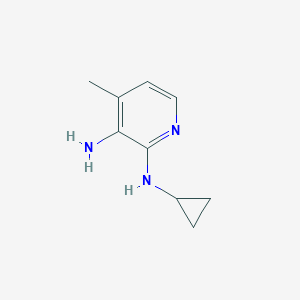

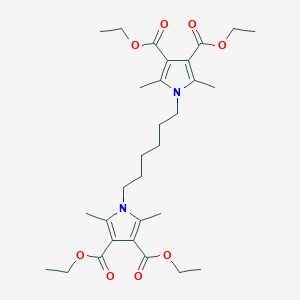
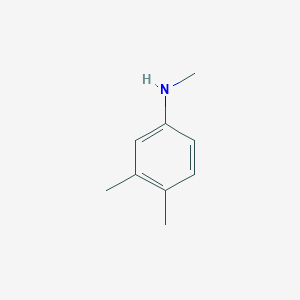
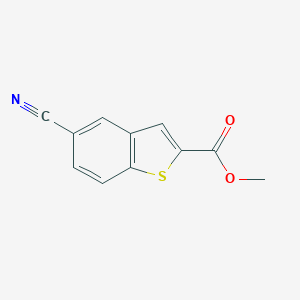
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
